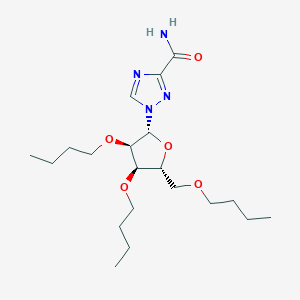

Tributylribavirin

Description

Tributylribavirin is a chemically modified derivative of the nucleoside analog antiviral drug Ribavirin (CAS 36791-04-5), which inhibits RNA and DNA viral replication by interfering with nucleic acid synthesis . The parent compound, Ribavirin, is clinically used for hepatitis C, respiratory syncytial virus (RSV), and other viral infections.

Properties

CAS No. |

101843-94-1 |

|---|---|

Molecular Formula |

C20H36N4O5 |

Molecular Weight |

412.5 g/mol |

IUPAC Name |

1-[(2R,3R,4R,5R)-3,4-dibutoxy-5-(butoxymethyl)oxolan-2-yl]-1,2,4-triazole-3-carboxamide |

InChI |

InChI=1S/C20H36N4O5/c1-4-7-10-26-13-15-16(27-11-8-5-2)17(28-12-9-6-3)20(29-15)24-14-22-19(23-24)18(21)25/h14-17,20H,4-13H2,1-3H3,(H2,21,25)/t15-,16-,17-,20-/m1/s1 |

InChI Key |

PHGTXFGCUSQWBU-WOCWXWTJSA-N |

SMILES |

CCCCOCC1C(C(C(O1)N2C=NC(=N2)C(=O)N)OCCCC)OCCCC |

Isomeric SMILES |

CCCCOC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC(=N2)C(=O)N)OCCCC)OCCCC |

Canonical SMILES |

CCCCOCC1C(C(C(O1)N2C=NC(=N2)C(=O)N)OCCCC)OCCCC |

Other CAS No. |

101843-94-1 |

Synonyms |

TB-ribavirin tributylribavirin |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Chemical Properties

The table below compares key structural and chemical features of Tributylribavirin with Ribavirin and its derivatives:

| Compound | Structural Modification | Molecular Weight | Lipophilicity (Predicted LogP) | Key Functional Groups |

|---|---|---|---|---|

| Ribavirin | Parent compound | 244.21 | -1.5 | Triazole carboxamide, ribose |

| 5'-O-Acetylribavirin | Acetylation at 5'-OH position | 286.24 | -0.8 | Acetyl ester, triazole, ribose |

| This compound | Three butyl groups added | ~442.4* | +3.2† | Butyl esters/ethers, triazole |

*Estimated based on Ribavirin’s structure.

†Predicted using computational tools (e.g., XLogP3).

Key Observations :

Mechanism of Action and Efficacy

- Ribavirin : Broad-spectrum antiviral activity via RNA mutagenesis and inhibition of viral RNA-dependent RNA polymerase. Clinical efficacy in hepatitis C (combined with interferon) and RSV .

- This compound: Limited clinical data, but structural analogs suggest prolonged intracellular retention due to lipophilicity. Preclinical studies on similar prodrugs show enhanced liver targeting, critical for hepatitis therapies .

Pharmacokinetic and Clinical Profiles

| Parameter | Ribavirin | 5'-O-Acetylribavirin | This compound |

|---|---|---|---|

| Bioavailability | 64% (oral) | ~50% (oral)* | Not reported |

| Half-life | 12–120 hours | 8–24 hours† | Likely extended‡ |

| Metabolism | Hepatic (deribosylation) | Ester hydrolysis | Ester/ether hydrolysis |

| Clinical Use | Hepatitis C, RSV | Experimental | Preclinical research |

*Based on ester prodrug analogs.

†Depends on hydrolysis rate.

‡Inferred from lipophilicity and tissue affinity.

Key Findings :

Toxicity and Side Effects

- Ribavirin : Hemolytic anemia, teratogenicity, and pulmonary toxicity .

- This compound: No direct clinical data, but lipophilic analogs are associated with hepatotoxicity and renal impairment due to prolonged tissue retention .

- 5'-O-Acetylribavirin : Reduced acute toxicity in animal models compared to Ribavirin, attributed to slower release .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.